molecular formula C13H10F3NO2 B6415769 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261963-41-0

6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B6415769
CAS No.: 1261963-41-0
M. Wt: 269.22 g/mol
InChI Key: ADQWVMHIMYLIPW-UHFFFAOYSA-N
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Description

6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol is a chemical compound that features a pyridine ring substituted with a methoxy group and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield an aldehyde or carboxylic acid, while reduction of a nitro group can produce an amine.

Scientific Research Applications

6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(trifluoromethyl)phenylpyridine: Similar structure but lacks the hydroxyl group.

    Trifluoromethylpyridine: Contains the trifluoromethyl group but lacks the methoxy and hydroxyl groups.

Uniqueness

6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to the presence of both the methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[4-methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-5-2-8(6-10(12)13(14,15)16)11-4-3-9(18)7-17-11/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQWVMHIMYLIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692782
Record name 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-41-0
Record name 3-Pyridinol, 6-[4-methoxy-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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